N-(2-morpholin-4-ylethyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
Historical Context of Benzothiolo[2,3-d]pyrimidine Derivatives
The development of benzothiolo[2,3-d]pyrimidine derivatives represents a significant milestone in the evolution of heterocyclic chemistry, tracing its origins to the fundamental investigations of pyrimidine chemistry initiated by Pinner in 1884. Pinner's pioneering work involved reacting amidines with ethyl acetate to create the first pyrimidine derivatives, establishing the foundation for subsequent research into nitrogen-containing heterocycles. The term "pyrimidine" was formally proposed by Pinner in 1885, marking the beginning of systematic studies into this important class of compounds. Subsequently, Gabriel and Kalman achieved the first synthesis of pyrimidine in 1900 through the reduction of barbituric acid to 2-, 4-, and 6-trichloropyrimidine in hot water, followed by zinc reduction.
The integration of benzothiophene moieties with pyrimidine rings emerged as researchers recognized the enhanced biological activities resulting from such hybridization. The benzothiolo[2,3-d]pyrimidine scaffold combines the structural features of both benzothiophene and pyrimidine rings, creating a fused heterocyclic system with unique electronic and steric properties. Early synthesis methodologies for these compounds involved cyclization reactions of appropriately substituted thiophene precursors with pyrimidine-forming reagents. The development of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one as a key intermediate compound demonstrated the synthetic accessibility of these structures.
The historical significance of benzothiolo[2,3-d]pyrimidine derivatives extends beyond synthetic achievements to encompass their recognition as privileged scaffolds in medicinal chemistry. Research conducted throughout the late twentieth and early twenty-first centuries established these compounds as versatile pharmacophores capable of interacting with diverse biological targets. The systematic exploration of structure-activity relationships revealed that modifications to the benzothiolo[2,3-d]pyrimidine core could dramatically alter biological activity profiles, leading to the development of compounds with enhanced selectivity and potency.
Evolution of Heterocyclic Chemistry with Sulfur and Nitrogen
The evolution of heterocyclic chemistry incorporating both sulfur and nitrogen atoms represents one of the most dynamic areas of organic chemistry research over the past century. Heterocycles have constituted one of the largest research domains in organic chemistry, contributing significantly to biological understanding and quality of life improvements. The family of sulfur-nitrogen heterocycles includes highly stable aromatic compounds that display physicochemical properties relevant to the design of new materials, particularly molecular conductors and magnets. Among the approximately twenty million chemical compounds identified by the end of the second millennium, more than two-thirds are fully or partially aromatic, with approximately half being heterocyclic.
The unique characteristics of sulfur-nitrogen heterocycles arise from the presence of heteroatoms that result in significant changes to cyclic molecular structures due to the availability of unshared electron pairs and electronegativity differences between heteroatoms and carbon. Nitrogen and sulfur organic aromatic heterocycles are formally derived from aromatic carbon cycles with heteroatoms replacing ring carbon atoms or complete carbon-hydrogen units. The presence of multiple nitrogen and sulfur atoms in ring systems is typically associated with instability and synthetic challenges, yet surprisingly stable heterocycles with unusual properties can frequently be obtained from simple organic substrates and appropriate inorganic reagents.
Contemporary synthetic approaches to sulfur-nitrogen heterocycles have evolved to include multi-component reactions and sequential processes that permit the preparation of complex heterocyclic systems using simple starting materials. Multi-component condensations of isocyanides exemplify extremely powerful synthetic tools for preparing structurally diverse complex molecules that can be further modified through post-condensation transformations. These transformations, particularly those leading to heterocyclic core formation, enable access to constrained peptides and peptide mimetics of significant interest in drug discovery programs.
The development of synthetic methodologies for benzothiolo[2,3-d]pyrimidine derivatives has benefited from advances in heterocyclic chemistry. Modern synthetic strategies employ reactions such as the Biginelli multicomponent reaction, which involves the condensation of urea, aryl aldehydes, and ethyl acetoacetate to produce dihydropyrimidine derivatives. This reaction, discovered by Pietro Biginelli in 1891, has gained renewed attention due to the pharmacological and therapeutic properties of its products. The mechanism involves acid-catalyzed formation of N-acyl iminium intermediates followed by nucleophilic cyclization and water elimination.
Significance in Contemporary Chemical Research
Contemporary chemical research has elevated benzothiolo[2,3-d]pyrimidine derivatives to prominent positions in medicinal chemistry and drug discovery due to their remarkable biological activity profiles and synthetic versatility. These compounds have demonstrated significant potential as therapeutic agents across multiple disease areas, including cancer, infectious diseases, and metabolic disorders. The structural diversity achievable through modification of the benzothiolo[2,3-d]pyrimidine core enables researchers to fine-tune biological activity profiles and optimize pharmacological properties.
Recent investigations have revealed that benzothiolo[2,3-d]pyrimidine derivatives exhibit potent anticancer activities through multiple mechanisms of action. Research by Elmenier and colleagues demonstrated that novel thieno[2,3-d]pyrimidine derivatives function as effective phosphatidylinositol-3 kinase inhibitors, with compounds containing 3-hydroxyl substitutions on phenyl rings showing good enzymatic activity against phosphatidylinositol-3 kinase beta and gamma isoforms. These compounds demonstrated mean growth inhibition percentages of 41.8% and 47.3% against National Cancer Institute sixty cell lines, respectively. The structure-activity relationship analysis highlighted that enhancing lipophilic character through tetramethylene substitution at positions 5 and 6 of the thienopyrimidine core generally improved activity compared to corresponding 5-methyl-6-carboxylate analogues.
The antimicrobial potential of benzothiolo[2,3-d]pyrimidine derivatives has been extensively documented through systematic biological evaluations. Studies have identified compounds with significant activity against both bacterial and fungal pathogens, with some derivatives showing selectivity profiles that suggest potential for clinical development. The incorporation of morpholine moieties, as found in the target compound N-(2-morpholin-4-ylethyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide, has been associated with enhanced aqueous solubility and improved biological activity profiles.
Contemporary research has also focused on the molecular mechanisms underlying the biological activities of benzothiolo[2,3-d]pyrimidine derivatives. Molecular docking studies have provided insights into the binding interactions between these compounds and their target proteins, revealing key structural features responsible for biological activity. These investigations have identified crucial amino acid residues involved in ligand binding and have informed structure-based drug design efforts aimed at developing more potent and selective compounds.
Theoretical Framework and Research Objectives
The theoretical framework for understanding benzothiolo[2,3-d]pyrimidine chemistry encompasses multiple disciplines including organic synthesis, medicinal chemistry, molecular modeling, and pharmacology. The fundamental principle underlying the design and development of these compounds involves the recognition that heterocyclic scaffolds can serve as privileged structures capable of interacting with diverse biological targets through specific molecular recognition events. The benzothiolo[2,3-d]pyrimidine core provides a rigid, planar framework that can be functionalized at multiple positions to achieve desired biological activities.
The electronic properties of benzothiolo[2,3-d]pyrimidine derivatives are governed by the electron-rich, pi-excessive nature of the heterocyclic system. The sulfur atom contributes to the electronic density of the aromatic system while providing sites for oxidation and functionalization. The nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding interactions with biological targets and can be alkylated or acylated to modulate physicochemical properties. The partially saturated nature of many benzothiolo[2,3-d]pyrimidine derivatives, as exemplified by the 5,6,7,8-tetrahydro substitution pattern, introduces conformational flexibility that can enhance binding affinity and selectivity.
Research objectives in benzothiolo[2,3-d]pyrimidine chemistry focus on several key areas of investigation. Primary objectives include the development of efficient synthetic methodologies for accessing diverse structural analogues, the systematic evaluation of structure-activity relationships, and the identification of compounds with improved biological activity profiles. Secondary objectives encompass the understanding of molecular mechanisms of action through biochemical and biophysical studies, the optimization of pharmacokinetic properties, and the advancement of promising compounds toward clinical evaluation.
The specific compound N-(2-morpholin-4-ylethyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide represents an advanced example of rational drug design applied to the benzothiolo[2,3-d]pyrimidine scaffold. The incorporation of the morpholine moiety provides enhanced water solubility and potential for hydrogen bonding interactions with biological targets. The sulfanyl acetamide linkage introduces additional sites for molecular recognition while maintaining synthetic accessibility. The prop-2-enyl substitution at position 3 of the pyrimidine ring may contribute to hydrophobic interactions and membrane permeability.
Table 1: Structural Features and Properties of Key Benzothiolo[2,3-d]pyrimidine Derivatives
The theoretical framework also encompasses computational approaches to understanding benzothiolo[2,3-d]pyrimidine chemistry. Molecular docking studies have provided valuable insights into the binding modes of these compounds with their biological targets, revealing key interactions that contribute to biological activity. Quantitative structure-activity relationship modeling has enabled the identification of molecular descriptors that correlate with biological activity, facilitating the design of improved compounds. These computational approaches complement experimental investigations and provide predictive capabilities for compound optimization.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S2/c1-2-8-25-20(27)18-15-5-3-4-6-16(15)30-19(18)23-21(25)29-14-17(26)22-7-9-24-10-12-28-13-11-24/h2H,1,3-14H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDIBDKVXJMJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NCCN3CCOCC3)SC4=C2CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-morpholin-4-ylethyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique molecular structure suggests various biological activities that merit investigation. This article reviews the current understanding of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 448.6 g/mol. Its structure includes a morpholine ring and a benzothiophene moiety, which are associated with diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structural features to N-(2-morpholin-4-ylethyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide may exhibit anticancer properties. For instance:
- Inhibition of Cell Proliferation : Some studies have shown that structurally similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
- Targeting Kinases : Compounds that modulate protein kinase activity can affect cellular growth and survival pathways.
Antimicrobial Activity
The presence of sulfur in the compound's structure may suggest potential antimicrobial properties. Sulfur-containing compounds have been documented to exhibit activity against various bacterial strains.
Neuroprotective Effects
Given the structural similarities with other neuroprotective agents, this compound may also be evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
N-(2-morpholin-4-ylethyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is primarily intended for research purposes. Its unique structure suggests potential applications in drug discovery, particularly as a candidate for further investigation in the following areas:
- Enzyme Inhibition : Similar compounds have shown promise as inhibitors for various enzymes. For instance, docking studies on related compounds have indicated their potential as inhibitors of 5-lipoxygenase (5-LOX), suggesting that N-(2-morpholin-4-ylethyl)-2-[...] could exhibit similar properties .
- Antitumor Activity : Compounds with structural similarities have been evaluated for their antiangiogenic properties. For example, certain derivatives have demonstrated significant inhibition of tumor growth in preclinical models by targeting vascular endothelial growth factor receptors (VEGFRs) .
- Neuroprotective Effects : Research into sulfonamide derivatives has highlighted their potential as acetylcholinesterase inhibitors, which may be beneficial in treating neurodegenerative diseases like Alzheimer's disease .
Synthesis and Structural Variants
The synthesis of N-(2-morpholin-4-ylethyl)-2-[...] typically involves the reaction of morpholine derivatives with benzothiophene-based precursors. The following table summarizes some structurally related compounds and their key features:
| Compound Name | Key Features | Differences |
|---|---|---|
| N-(4-Ethylphenyl)-2-[...] | Ethylphenyl group | Lacks morpholine |
| N-(5,5-Dimethyl... | Different substituents | Varies in core structure |
| Sulfonamide Derivatives | Similar sulfonamide linkage | Varying core structures |
This table illustrates how N-(2-morpholin-4-ylethyl)-2-[...] stands out due to its unique combination of morpholine and benzothiophene structures along with specific functional groups.
In Silico Studies
Recent studies have utilized molecular docking techniques to predict the binding affinities of N-(2-morpholin-4-ylethyl)-2-[...] with various biological targets. These studies are crucial for understanding the pharmacological properties of the compound and guiding future synthesis efforts aimed at optimizing efficacy.
Therapeutic Potential
The compound's potential therapeutic applications are still under investigation; however, preliminary findings suggest it could serve as a lead compound for developing new drugs targeting inflammatory pathways or cancer-related mechanisms.
Comparison with Similar Compounds
Benzothienopyrimidinone Derivatives
- Compound A: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide () Key Differences:
- Position 3 substituent: 4-ethoxyphenyl (vs. prop-2-enyl in the target compound).
- Acetamide N-substituent: 4-methylphenyl (vs. morpholinylethyl). The morpholinylethyl substituent in the target compound likely improves pharmacokinetics via hydrogen bonding .
- Compound B: N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () Key Differences:
- Position 3 substituent: Ethyl (vs. prop-2-enyl).
- Acetamide N-substituent: Sulfamoylphenylpyrimidine (vs. morpholinylethyl).
Substituent Effects on Acetamide Nitrogen
Morpholine-Containing Analogues
- Compound C : N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide ()
- Key Differences :
- Morpholine placement: Attached via a propyl chain to the benzothienopyrimidine core (vs. ethyl chain to acetamide nitrogen).
- Acetamide N-substituent: 4-methylbenzyl (vs. morpholinylethyl). Impact: The propyl linker may increase flexibility, affecting binding kinetics. 121 Ų in Compound C) .
Non-Morpholine Analogues
- Compound D: N,N-Dimethyl-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () Key Differences:
- Acetamide N-substituent: Dimethyl (vs. morpholinylethyl).
- Position 3 substituent: Phenyl (vs. allyl). Phenyl at position 3 may enhance π-π stacking in hydrophobic binding pockets .
Common Routes
- Sulfanyl Acetamide Formation: Reaction of benzothienopyrimidinone thiols (e.g., compound 9 in ) with chloroacetamide derivatives in the presence of anhydrous K₂CO₃ in acetone, yielding 68–74% .
- Morpholine Introduction : Reductive amination or alkylation (e.g., ) to attach morpholine-containing side chains .
Target-Specific Challenges
- Allyl Group Stability : The prop-2-enyl group requires controlled reaction conditions to avoid polymerization, unlike stable aryl/alkyl substituents in Compounds A and B .
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The benzothieno[2,3-d]pyrimidin-4-one scaffold is constructed via cyclocondensation between 2-aminothiophene-3-carboxylate derivatives and carbonyl sources. For example, reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with urea at 180°C under solvent-free conditions yields the pyrimidinone core in 68–72% yield.
Optimization of Cyclization Conditions
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, enhancing yields to 85% when using acetic acid as a catalyst. Solvent selection significantly impacts purity; dimethylformamide (DMF) minimizes side-product formation compared to toluene.
Formation of the Sulfanyl Acetamide Moiety
Thiolation of the Pyrimidinone Core
The 2-sulfanyl group is introduced via displacement of a chlorine atom at position 2 using sodium hydrosulfide (NaSH) in ethanol/water (3:1) at reflux. This step proceeds in 82% yield, with residual chloride monitored by ion chromatography.
Acetamide Coupling
Reaction of 2-mercapto derivative with chloroacetyl chloride in dichloromethane (DCM) forms the sulfanyl acetamide intermediate. Triethylamine (TEA) scavenges HCl, achieving 90% conversion. Excess chloroacetyl chloride (>1.5 eq) risks over-acylation.
Attachment of the Morpholin-4-Ylethyl Group
Amidation with Morpholin-4-Ylethylamine
The final step couples the sulfanyl acetamide intermediate with N-(2-morpholin-4-ylethyl)amine. A two-phase system (water/DCM) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent affords 65–70% yield. N-Hydroxysuccinimide (NHS) accelerates activation, reducing reaction time from 24 to 6 hours.
Alternative Alkylation Pathway
Direct alkylation of morpholine with 2-chloro-N-(2-sulfanylacetamide)ethylamine under autoclave conditions (120°C, 3 atm) achieves 87% yield, avoiding racemization observed in amidation routes.
Comparative Analysis of Synthetic Pathways
| Step | Method | Conditions | Yield | Catalyst/Reagent |
|---|---|---|---|---|
| Core cyclization | Solvent-free cyclocondensation | 180°C, 12 h | 72% | Urea |
| Allylation | K2CO3/TBAI | CH3CN, 60°C, 8 h | 78% | Allyl bromide |
| Thiolation | NaSH in EtOH/H2O | Reflux, 6 h | 82% | – |
| Morpholinyl attachment | EDC/NHS coupling | DCM/H2O, rt, 6 h | 70% | EDC, NHS |
Analytical Characterization
Spectroscopic Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
